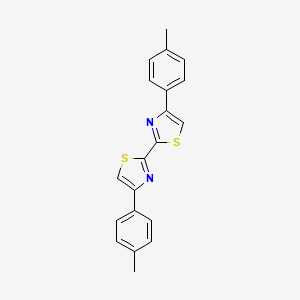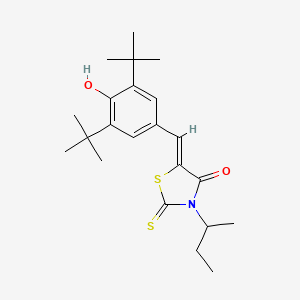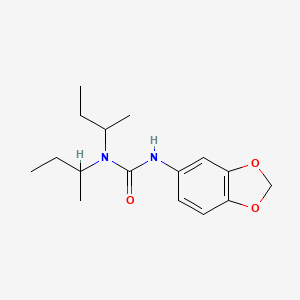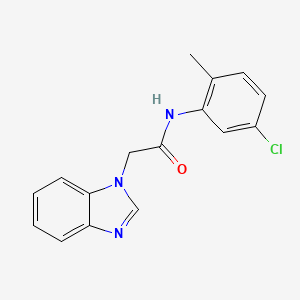![molecular formula C11H17NO3S B5441658 N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B5441658.png)
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. It was first synthesized in the 1980s and has since undergone numerous studies to explore its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide works by activating the immune system to target and attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferons, which are signaling proteins that activate immune cells to attack cancer cells. N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide also has direct anti-tumor effects by inducing tumor cell death and inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce the production of cytokines, which are signaling proteins that regulate immune responses. It also activates the NF-κB pathway, which is involved in inflammation and immune responses. In addition, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been shown to inhibit the growth of blood vessels in tumors, which can lead to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and its role in cancer therapy. However, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has some limitations in terms of its stability and solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide. One area of interest is in combination therapies, where N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide is used in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is in developing new formulations of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide that address its limitations in terms of stability and solubility. Finally, there is ongoing research into the use of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide in combination with immunotherapy, which is a promising approach to cancer therapy.
Méthodes De Synthèse
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide involves a multi-step process starting with the reaction of 2,4-dimethylphenol with epichlorohydrin to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide.
Applications De Recherche Scientifique
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been studied for its potential use in cancer therapy due to its ability to stimulate the immune system and induce tumor cell death. It has been shown to have anti-tumor activity in a variety of animal models and has been tested in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-5-11(10(2)8-9)15-7-6-12-16(3,13)14/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMBVIPVMOLEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5441588.png)
![4-({(2R,5S)-5-[(6-ethylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5441604.png)
![7-[(1-aminocyclobutyl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441610.png)


![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441626.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5441633.png)
![6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441645.png)
![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5441652.png)



![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)